1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol” is a chemical compound with the empirical formula C10H13BrN2O and a molecular weight of 257.13 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-ol group attached to a 5-bromopyridin-2-yl group . The SMILES string representation of the molecule is OC1CCCN(C2=CC=C(C=N2)Br)C1
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C10H13BrN2O and it has a molecular weight of 257.13 .
Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
Researchers have developed methods for asymmetric synthesis involving similar compounds, highlighting the utility of bromopyridine derivatives in synthesizing enantiomerically pure piperidines. For example, Micouin et al. (1994) synthesized a series of 3-substituted piperidines from lactam via a bromo derivative, showcasing the potential of such compounds in creating optically pure pharmaceuticals (Micouin et al., 1994).
Arylation and Reduction Methods
Shevchuk et al. (2012) developed a convenient preparation of piperidines by arylation of azoles with bromopyridines, followed by reduction of the pyridine ring. This method extends to the synthesis of benzo analogues, underlining the versatility of bromopyridine derivatives in chemical synthesis (Shevchuk et al., 2012).
Antiplatelet Aggregation Activity
Youssef et al. (2011) explored carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity. Notably, compounds containing bromobenzyl and piperidino-carbonyl structures demonstrated significant activity, suggesting the therapeutic potential of bromopyridine derivatives in cardiovascular diseases (Youssef et al., 2011).
Conformational Analysis
Ribet et al. (2005) conducted a detailed conformational analysis and crystal structure study of a compound structurally related to the subject, providing insights into the solid and solution conformations of such molecules. This research can inform the design and synthesis of new compounds with desired physical and chemical properties (Ribet et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-10(13-7-9)8-14-5-3-11(15)4-6-14/h1-2,7,11,15H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFUBNRXMUWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252651 | |
Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-28-5 | |
Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364794-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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